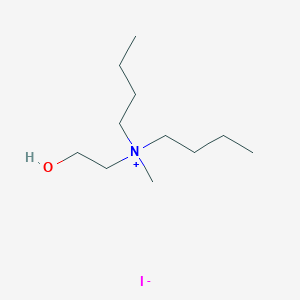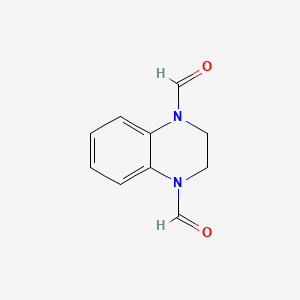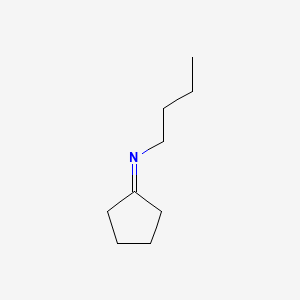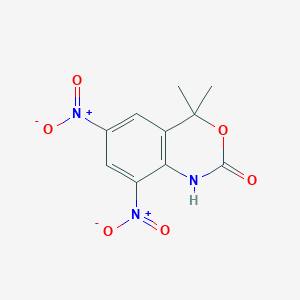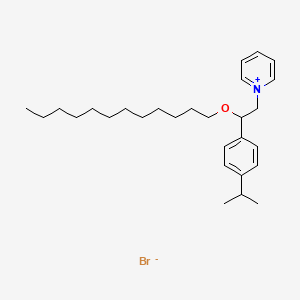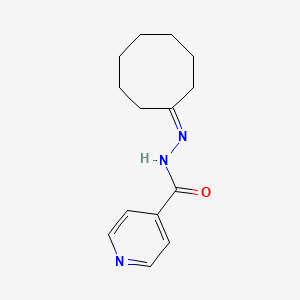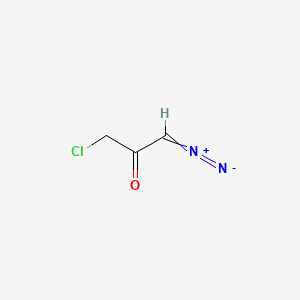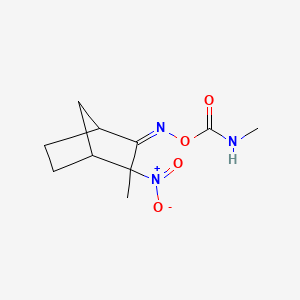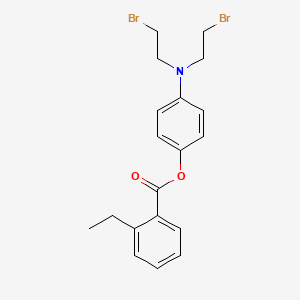
Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-propyl-4-pyridinyl diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-propyl-4-pyridinyl diethyl ester is a chemical compound with the molecular formula C13H22NO5P. This compound is known for its unique structure, which includes a pyridinyl ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-propyl-4-pyridinyl diethyl ester typically involves the esterification of phosphoric acid with the appropriate alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form. The scalability of the production process is also a critical factor in industrial applications.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-propyl-4-pyridinyl diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted pyridinyl esters.
Scientific Research Applications
Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-propyl-4-pyridinyl diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-propyl-4-pyridinyl diethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-propyl-4-pyridinyl diethyl ester include other phosphoric acid esters and pyridinyl derivatives. Examples include:
- Phosphoric acid, diethyl 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester
- Phosphoric acid, diethyl 1-methyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
22787-56-0 |
|---|---|
Molecular Formula |
C13H22NO5P |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
diethyl (2-methyl-6-oxo-1-propylpyridin-4-yl) phosphate |
InChI |
InChI=1S/C13H22NO5P/c1-5-8-14-11(4)9-12(10-13(14)15)19-20(16,17-6-2)18-7-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
VNHDQPMJKBMAFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=CC1=O)OP(=O)(OCC)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




